N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-2-(2-oxoazocan-1-yl)acetamide
Description
N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-2-(2-oxoazocan-1-yl)acetamide is a complex organic compound featuring a unique structure that combines an oxadiazole ring with an azocane moiety
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-2-(2-oxoazocan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c14-13-17-16-11(21-13)6-7-15-10(19)9-18-8-4-2-1-3-5-12(18)20/h1-9H2,(H2,14,17)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRBEDDBONOVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NCCC2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-2-(2-oxoazocan-1-yl)acetamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions. For instance, 5-amino-1,3,4-oxadiazole can be prepared by reacting hydrazine derivatives with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) at elevated temperatures .
-
Attachment of the Ethyl Linker: : The ethyl linker is introduced through alkylation reactions. This step involves the reaction of the oxadiazole derivative with an appropriate alkyl halide under basic conditions, typically using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as the base .
-
Formation of the Azocane Ring: : The azocane ring is synthesized via cyclization reactions involving appropriate diamines and dihalides. This step often requires high temperatures and the presence of a strong base to facilitate the ring closure .
-
Final Coupling: : The final step involves coupling the oxadiazole-ethyl derivative with the azocane derivative. This can be achieved through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
-
Reduction: : Reduction reactions can target the oxo group in the azocane ring. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxadiazole ring. Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-hydroxybenzotriazole.
Major Products
Oxidation: Formation of nitro derivatives or N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-2-(2-oxoazocan-1-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. The presence of the oxadiazole ring suggests possible applications in the treatment of infections and cancer.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-2-(2-oxoazocan-1-yl)acetamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-acetamide
- 2-(2-oxoazocan-1-yl)acetamide
- 5-amino-1,3,4-oxadiazole derivatives
Uniqueness
Compared to similar compounds, N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-2-(2-oxoazocan-1-yl)acetamide stands out due to the combination of the oxadiazole and azocane rings. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
